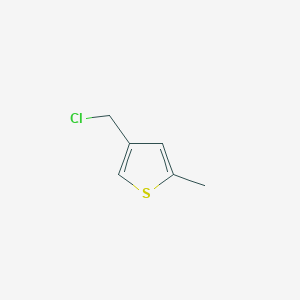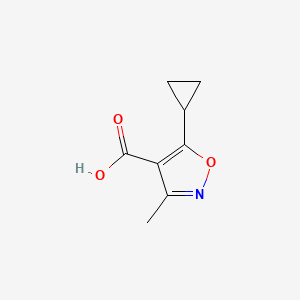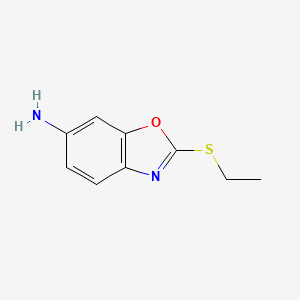
N-(1,3,4-thiadiazol-2-yl)pipéridine-4-carboxamide
Vue d'ensemble
Description
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C8H12N4OS and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les composés contenant l'échafaudage 1,3,4-thiadiazole, tels que la N-(1,3,4-thiadiazol-2-yl)pipéridine-4-carboxamide, ont montré une activité antibactérienne considérable contre diverses souches bactériennes. Par exemple, certains dérivés ont montré une activité significative contre B. subtilis et P. aeruginosa, comparable à des médicaments standard comme l'amoxicilline . Cependant, ces composés n'ont pas montré d'activité antifongique dans les études référencées.
Activité anticancéreuse
Les dérivés de thiadiazole présentent également des effets anticancéreux potentiels. Des recherches ont montré que certains composés peuvent présenter une activité anticancéreuse avec des valeurs de CI50 similaires à celles de médicaments anticancéreux connus comme le sorafénib . Ces composés ont été testés contre diverses lignées cellulaires cancéreuses, notamment les cellules de cancer de la prostate humaine et les cellules de neuroblastome humain, indiquant leur potentiel en tant qu'agents thérapeutiques dans le traitement du cancer .
Évaluation pharmacologique
Les propriétés pharmacologiques des dérivés de thiadiazole sont activement explorées. Les études comprennent des évaluations cytotoxiques in vitro et la conception et la synthèse de nouveaux dérivés pour des tests pharmacologiques . Les informations biochimiques du composé, y compris les données RMN, HPLC, LC-MS et UPLC, sont disponibles pour des applications de recherche supplémentaires .
Mécanisme D'action
Target of Action
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a derivative of 1,3,4-thiadiazole, which has been found to exhibit potent antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly those of E. coli, B. mycoides, and C. albicans . These organisms play various roles in human health and disease, and their inhibition can help control infections.
Mode of Action
This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide are likely related to DNA replication and cell division, given the known effects of 1,3,4-thiadiazole derivatives . By disrupting these pathways, the compound can inhibit the growth and proliferation of target cells.
Pharmacokinetics
Its molecular weight of 21227 suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 are generally well-absorbed.
Result of Action
The result of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide’s action is the inhibition of growth in target cells . This can lead to the control of microbial infections, as the compound can prevent the replication and spread of harmful bacteria and fungi.
Analyse Biochimique
Biochemical Properties
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to altered cellular responses and has potential therapeutic implications.
Cellular Effects
The effects of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products . Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without adverse effects.
Metabolic Pathways
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . These interactions can influence the overall metabolic profile of cells and tissues, impacting cellular function and health.
Transport and Distribution
The transport and distribution of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and therapeutic potential.
Subcellular Localization
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects.
Propriétés
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMFGUKLNBSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)




